molecular formula C10H9NOS B13595533 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol

Cat. No.: B13595533
M. Wt: 191.25 g/mol
InChI Key: INZBFOAXCOWCQO-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol is a heterocyclic compound that features a benzothiazole ring fused with a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol typically involves the reaction of benzothiazole derivatives with propenol under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between benzothiazole and propenol derivatives . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol is unique due to its combination of a benzothiazole ring and a propenol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C10H9NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6,8,12H,1H2

InChI Key

INZBFOAXCOWCQO-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=NC2=CC=CC=C2S1)O

Origin of Product

United States

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